[2-fluoro-5-(1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone
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Overview
Description
1-[2-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-PHENYLPIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-PHENYLPIPERIDINE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Fluorinated Benzoyl Group: The fluorinated benzoyl group can be introduced through a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Coupling with Piperidine: The final step involves coupling the fluorinated benzoyl-tetrazole intermediate with 4-phenylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-[2-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-PHENYLPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-[2-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-PHENYLPIPERIDINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[2-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-PHENYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzoyl group and the tetrazole ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic activity, receptor binding, or alteration of signal transduction pathways.
Comparison with Similar Compounds
- 1-[2-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-METHYLPIPERIDINE
- 1-[2-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-ETHYLPIPERIDINE
Comparison: 1-[2-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-PHENYLPIPERIDINE is unique due to the presence of the phenyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the phenyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H18FN5O |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
[2-fluoro-5-(tetrazol-1-yl)phenyl]-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H18FN5O/c20-18-7-6-16(25-13-21-22-23-25)12-17(18)19(26)24-10-8-15(9-11-24)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11H2 |
InChI Key |
ODWODJHAPXRCEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)F |
Origin of Product |
United States |
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